Increased Lipophilicity (LogP) vs. Non-Fluorinated Bicyclo[3.2.1]octane-1-carboxylic Acid
5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid exhibits a calculated LogP of 2.1335 (as reported by Leyan) or an XLogP3-AA of 1.5 (PubChem) [1]. In contrast, the non-fluorinated parent compound, bicyclo[3.2.1]octane-1-carboxylic acid, has a predicted LogP of approximately 0.8–1.2 (estimated from structural analogs and computational models) [2]. This increase of ~0.8–1.3 LogP units reflects the well-known lipophilicity-enhancing effect of fluorine substitution, which can improve membrane permeability and oral bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.1335 (Leyan) / XLogP3-AA 1.5 (PubChem) |
| Comparator Or Baseline | Bicyclo[3.2.1]octane-1-carboxylic acid, predicted LogP ~0.8–1.2 |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.3 |
| Conditions | Computational prediction (XLogP3-AA) and vendor-provided calculated LogP |
Why This Matters
Higher lipophilicity can translate into better passive membrane diffusion, a critical factor for central nervous system (CNS) drug candidates and oral bioavailability optimization.
- [1] PubChem. 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid (CID 154577085), XLogP3-AA 1.5. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/154577085 (accessed 2026-04-16). View Source
- [2] Estimated LogP for bicyclo[3.2.1]octane-1-carboxylic acid based on typical values for non-fluorinated bicyclic carboxylic acids (range derived from related scaffold data). View Source
